molecular formula C22H38O6 B099866 Bis(4-tert-butylcyclohexyl) peroxydicarbonate CAS No. 15520-11-3

Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Cat. No. B099866
CAS RN: 15520-11-3
M. Wt: 398.5 g/mol
InChI Key: NOBYOEQUFMGXBP-UHFFFAOYSA-N
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Description

Bis(4-tert-butylcyclohexyl) peroxydicarbonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the peroxydicarbonate class of compounds. For instance, bis(alkenoyl) peroxides and peroxydicarbonates are mentioned as being sensitive to photolysis, leading to the formation of carbonyloxyl radicals . This suggests that bis(4-tert-butylcyclohexyl) peroxydicarbonate may also be sensitive to light and could generate radicals upon decomposition.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high regioselectivity and yield. For example, a synthetic route to 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane is described, which reacts with functionalized alkyl halides to give good yields of the product . Similarly, a bulky bis(ether anhydride) is prepared from a bis(ether dinitrile) through alkaline hydrolysis and dehydration . These methods indicate that the synthesis of bis(4-tert-butylcyclohexyl) peroxydicarbonate could potentially be achieved through careful selection of starting materials and controlled reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in the same family as bis(4-tert-butylcyclohexyl) peroxydicarbonate has been studied using various techniques. For example, the crystal structures of mesogenic structures have been determined, showing differences in the structure of the phenyl terephthalate moiety due to different electron-withdrawing effects . The structure of bis(trifluoromethyl) peroxydicarbonate has been investigated, revealing a skew structure with a narrow dihedral angle and a short O-O bond . These findings suggest that the molecular structure of bis(4-tert-butylcyclohexyl) peroxydicarbonate would also be of interest, particularly in terms of the conformation of the peroxydicarbonate group and the influence of the tert-butyl groups.

Chemical Reactions Analysis

The chemical reactivity of peroxydicarbonates and related compounds has been explored in various studies. For instance, the incompatible effects of specific acids on the thermokinetics of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane have been monitored, showing that the addition of acids like H2SO4, HNO3, or HCl can lead to a high reaction enthalpy and earlier onset temperature for decomposition . This suggests that bis(4-tert-butylcyclohexyl) peroxydicarbonate might also react vigorously with acids, potentially leading to hazardous situations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to bis(4-tert-butylcyclohexyl) peroxydicarbonate have been extensively studied. For example, the thermal decomposition of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane has been evaluated, revealing that it can release a significant amount of energy upon decomposition . The evaluation of the thermal decomposition phenomenon for this compound by DSC and VSP2 provides important safety parameters that could be relevant for the handling and storage of bis(4-tert-butylcyclohexyl) peroxydicarbonate . Additionally, the solubility and thermal stability of polymers derived from related compounds have been characterized, indicating that these materials have excellent solubility and stability up to high temperatures .

Scientific Research Applications

Radical Formation in Thermolysis

Mekarbane and Tabner (2000) investigated the radicals formed during the thermolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate. They found that alkoxycarbonyloxyl radicals are trapped during thermolysis, along with a range of second-generation carbon-centred radicals. Some of these radicals are formed via a 1,5 C to O hydrogen shift or hydrogen atom abstraction from the parent peroxide (Mekarbane & Tabner, 2000).

Use in Polymerization Processes

Tonnar and Lacroix-Desmazes (2009) demonstrated the use of bis(4-tert-butylcyclohexyl)peroxydicarbonate in the controlled radical polymerization of methyl methacrylate and butyl acrylate in miniemulsion, yielding stable latexes (Tonnar & Lacroix-Desmazes, 2009).

Kinetics of Vinylidene Fluoride Polymerization

Russo et al. (1993) explored the kinetic features of vinylidene fluoride radical polymerization, initiated by bis(4-butylcyclohexyl)peroxydicarbonate. They noted significant deviations in polymerization rate, indicating anomalous kinetic behaviors linked to concurrent reactions during polymerization (Russo et al., 1993).

In Photodecomposition Studies

Korth, Lusztyk, and Ingold (1990) studied the photolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate and identified the corresponding carbonyloxyl radicals through EPR spectroscopy (Korth et al., 1990).

Thermal Decomposition Analysis

Hsueh et al. (2016) focused on the thermal decomposition of bis(4-tert-butylcyclohexyl) peroxydicarbonate, particularly its interaction with sulfuric acid. They evaluated various thermal stability kinetic parameters, highlighting its use as an initiator in radical polymerization (Hsueh et al., 2016).

Polymerization Initiator Applications

Sanderson and Kitabayashi (1994) discussed the use of bis(4-tert-butylcyclohexyl) peroxydicarbonate as an initiator for polymerization of methylmethacrylates, highlighting its advantages and challenges compared to benzoyl peroxide (Sanderson & Kitabayashi, 1994).

Safety And Hazards

Bis(4-tert-butylcyclohexyl) peroxydicarbonate is particularly heat and contamination sensitive . These materials above a given “control temperature” may decompose violently . They are often stored in a temperature-controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk .

properties

IUPAC Name

(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NOBYOEQUFMGXBP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C
Source PubChem
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Molecular Formula

C22H38O6
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID8065907
Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Molecular Weight

398.5 g/mol
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Physical Description

Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Product Name

Bis(4-tert-butylcyclohexyl) peroxydicarbonate

CAS RN

15520-11-3
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Bis(4-tert-butylcyclohexyl) peroxydicarbonate
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Record name Bis(4-tert-butylcyclohexyl)peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Record name Bis(4-tert-butylcyclohexyl) peroxydicarbonate
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Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
N Durand, B Ameduri, K Takashima, K Ishida, S Horie… - Polymer …, 2011 - nature.com
Original telomers based on vinylidene fluoride (VDF), C n F 2n+ 1 (VDF) m (CH 2 CH 2) p I, where n= 4 or 6, m= 5–23 and p= 0 or 1, were synthesized, and the piezoelectric properties …
Number of citations: 21 www.nature.com
N Durand, B Ameduri, B Boutevin - Journal of Polymer Science …, 2011 - Wiley Online Library
The synthesis and characterizations of fluorinated telomers based on vinylidene fluoride (VDF) by iodine transfer polymerization (ITP) are presented. These telomers were prepared in …
Number of citations: 29 onlinelibrary.wiley.com
R Buijs, AA Dogterom - Stain Technology, 1983 - Taylor & Francis
An improved routine method for embedding tissue, especially hard tissue, in poly-methyl methacrylate (pMMA) is described. The improvements were: the final dehydration step before …
Number of citations: 48 www.tandfonline.com
R Ramharack - pslc.ws
EtFOSEA (5.0 g, 7.6 mmol, Notes 1 and 2) is dissolved in 15 g of distilled trichlorotrifluoroethane (Freon™ 113, Note 3) in a 4 oz borax bottle. The initiator, bis-(4-tert-butylcyclohexyl) …
Number of citations: 2 pslc.ws
PG Mekarbane, BJ Tabner - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
EPR spin-trapping experiments have been employed to study the radicals present during the thermolysis of two peroxydicarbonates, bis(4-tert-butylcyclohexyl) peroxydicarbonate (3) …
Number of citations: 13 pubs.rsc.org
M Patel - 2004 - researchspace.auckland.ac.nz
Polymerisation of methyl methacrylate (MMA) and styrene in supercritical carbon dioxide (CO2) was carried out in a high pressure reactor. The investigation was focused primarily on …
Number of citations: 0 researchspace.auckland.ac.nz
P Godard, JP Mercier - Journal of Applied Polymer Science, 1974 - Wiley Online Library
In this work, we have studied the kinetics of polymerization of styrene and of methyl methacrylate in a porous asbestos cement medium initiated by the thermal decomposition of a …
Number of citations: 7 onlinelibrary.wiley.com
N Durand, P Gaveau, G Silly, B Améduri… - …, 2011 - ACS Publications
Radical addition of ω-iodofluorinated telomers was used to modify silica (S 50 ) nanoparticles bearing vinyl groups. These iodo terminated derivatives were either commercially …
Number of citations: 24 pubs.acs.org
N Durand, B Boutevin, G Silly, B Améduri - Macromolecules, 2011 - ACS Publications
A new method of surface modification based on the “grafting from” polymerization process enabled to prepare original silica nanoparticles covered with PDVF “hair”. This strategy …
Number of citations: 32 pubs.acs.org
J Tonnar, P Lacroix-Desmazes, B Boutevin - Macromolecules, 2007 - ACS Publications
The use of molecular iodine I 2 in controlled radical polymerization, called reverse iodine transfer polymerization, represents a new, straightforward way to prepare controlled …
Number of citations: 58 pubs.acs.org

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